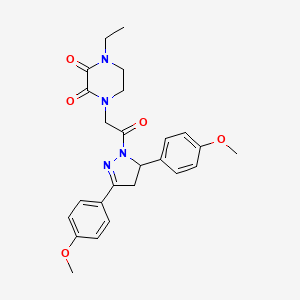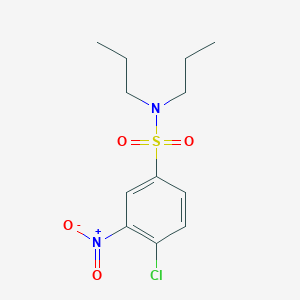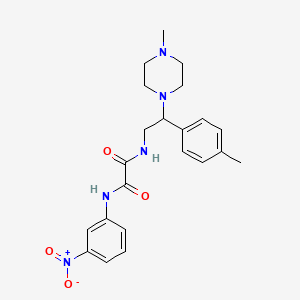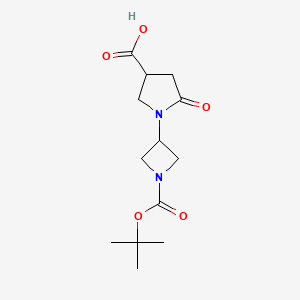
2-((2-(3-Chloro-4-methylphenyl)-2-oxoethyl)sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring. They are known for their diverse pharmacological properties and are used as a scaffold in drug discovery .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by the introduction of the phenyl and methylphenyl groups. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the phenyl and methylphenyl groups attached at specific positions. The compound also contains a sulfanyl group and an oxoethyl group .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activity
The synthesized compound demonstrates in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum. Researchers have investigated its potential as a novel antimicrobial agent, which could contribute to combating bacterial infections .
Thiazole Chemistry and Drug Development
The compound is derived through Hantzsch thiazole synthesis, a well-established method for synthesizing thiazoles and their derivatives. Thiazoles play a crucial role in drug development, with several drugs (such as Sulfathiazole, Abafungin, and antiretrovirals) containing thiazole scaffolds. Notably, this compound’s structure may offer opportunities for designing new drugs with improved efficacy .
Treatment of HIV Infections
Thiazole-based compounds have shown promise in treating HIV infections. Researchers have explored modifications to thiazole structures to enhance drug efficacy against the virus. The compound’s unique features could contribute to this ongoing effort .
Antineoplastic Properties
Thiazoles have been investigated as potential antineoplastic agents. While more research is needed, the presence of the chlorine atom in this compound may influence its biological activity, making it an interesting candidate for further study in cancer treatment .
Treatment of Hypertension and Allergies
Thiazole derivatives have been associated with improved efficacy in treating hypertension and allergies. Although specific studies on this compound are limited, its structural characteristics warrant exploration in these therapeutic areas .
Photochemical Degradation and Environmental Impact
The compound’s precursor, 3-chloro-4-methylphenyl isocyanate, is formed during the photochemical degradation of linuron. Understanding its environmental fate and impact is essential, especially considering its potential use in drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(3-chloro-4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-11-12-16(13-19(15)24)21(27)14-29-23-25-20-10-6-5-9-18(20)22(28)26(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGYHLOOYFAYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)
![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)

![N1-ethyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2656942.png)
amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)
![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)
![Methyl 4-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B2656947.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2656949.png)


![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)